molecular formula C17H24ClNO2S B2565536 tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate CAS No. 1289387-54-7

tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate

Cat. No. B2565536
CAS RN: 1289387-54-7
M. Wt: 341.89
InChI Key: PYNYEQOSEYEPPD-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The tert-butyl group is a common protecting group in organic synthesis, and the chlorophenylthiomethyl group suggests potential reactivity.


Molecular Structure Analysis

The compound contains a piperidine ring, a common feature in many pharmaceuticals. The chlorophenylthiomethyl group attached to the piperidine ring could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Again, without specific studies, it’s hard to say. But the chlorophenylthiomethyl group could potentially undergo reactions with nucleophiles, and the carbonyl group could be involved in reactions with amines or hydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the polar carbonyl group and the potential for hydrogen bonding might suggest that this compound has some degree of water solubility .

Mechanism of Action

Without specific biological studies, it’s impossible to say what the mechanism of action of this compound might be in a biological system .

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied .

properties

IUPAC Name

tert-butyl 4-[(4-chlorophenyl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2S/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-22-15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNYEQOSEYEPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate

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